1-Boc-3-Iodo-1H-indazole

Description

The exact mass of the compound tert-butyl 3-iodo-1H-indazole-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Boc-3-Iodo-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Boc-3-Iodo-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

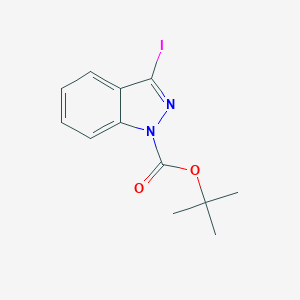

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-iodoindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13IN2O2/c1-12(2,3)17-11(16)15-9-7-5-4-6-8(9)10(13)14-15/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNSGIOEVGLLOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80467071 | |

| Record name | tert-Butyl 3-iodo-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

290368-00-2 | |

| Record name | tert-Butyl 3-iodo-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-iodo-1H-indazole-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-Boc-3-Iodo-1H-indazole: Synthesis, Properties, and Applications in Drug Discovery

CAS Number: 290368-00-2 Molecular Formula: C₁₂H₁₃IN₂O₂ Molecular Weight: 344.15

Abstract

This in-depth technical guide provides a comprehensive overview of 1-Boc-3-iodo-1H-indazole, a key building block in modern medicinal chemistry. The document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its synthesis, physicochemical properties, and extensive applications, particularly in the construction of kinase inhibitors. The guide emphasizes the strategic importance of the tert-butyloxycarbonyl (Boc) protecting group and the iodo-substituent, which together facilitate a wide range of synthetic transformations. Detailed experimental protocols, mechanistic insights, and safety considerations are presented to equip the reader with the practical knowledge required for the effective utilization of this versatile reagent.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole moiety is a privileged heterocyclic scaffold frequently encountered in biologically active compounds, most notably in the realm of kinase inhibitors.[1] Its unique electronic and structural features allow for critical hydrogen bonding interactions with the hinge region of the ATP-binding pocket of various kinases, making it a cornerstone for the design of targeted cancer therapies.[2] The functionalization of the indazole core is therefore a subject of intense research, with the C3-position being a primary site for modification to achieve desired potency and selectivity.

1-Boc-3-iodo-1H-indazole has emerged as a highly valuable and versatile intermediate in this context. The introduction of an iodine atom at the C3-position provides a reactive handle for a plethora of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations.[3][4][5][6] This allows for the facile introduction of a wide array of aryl, heteroaryl, alkenyl, alkynyl, and amino substituents, enabling the rapid generation of diverse chemical libraries for drug discovery programs.

The tert-butyloxycarbonyl (Boc) group at the N1-position serves a dual purpose. Firstly, it protects the indazole nitrogen from participating in unwanted side reactions during subsequent synthetic manipulations. Secondly, its lability under acidic conditions allows for straightforward deprotection, revealing a secondary amine that can be further functionalized or may be crucial for the final compound's biological activity. This guide will delve into the practical aspects of working with this important molecule, from its synthesis to its application in the construction of complex molecular architectures.

Synthesis of 1-Boc-3-Iodo-1H-indazole: A Step-by-Step Protocol

The most common and efficient synthesis of 1-Boc-3-iodo-1H-indazole involves a two-step sequence starting from 1H-indazole: iodination at the C3-position followed by N-protection with a Boc group. A more direct approach involves the N-protection of commercially available 3-iodo-1H-indazole.

Synthesis from 3-Iodo-1H-indazole

This is the most straightforward and widely used method, relying on the reaction of 3-iodo-1H-indazole with di-tert-butyl dicarbonate (Boc₂O).

Reaction Scheme:

Figure 1: Synthetic workflow for the preparation of 1-Boc-3-iodo-1H-indazole.

Detailed Experimental Protocol:

-

To a solution of 3-iodo-1H-indazole (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane, add di-tert-butyl dicarbonate (1.1 eq).[7]

-

Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq) and triethylamine (1.5 eq) to the reaction mixture.[7]

-

Stir the reaction mixture at room temperature for 10-12 hours, monitoring the progress by thin-layer chromatography (TLC).[7]

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1-Boc-3-iodo-1H-indazole as a solid.[8]

Causality Behind Experimental Choices:

-

Solvent: Acetonitrile and dichloromethane are excellent choices due to their ability to dissolve the starting materials and their relative inertness under the reaction conditions.

-

Base: Triethylamine is used to neutralize the acid generated during the reaction, while DMAP acts as a nucleophilic catalyst to accelerate the reaction.

-

Purification: Column chromatography is essential to remove any unreacted starting materials and byproducts, ensuring the high purity of the final product required for subsequent sensitive cross-coupling reactions.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of 1-Boc-3-iodo-1H-indazole is crucial for its proper handling, characterization, and use in synthesis.

Table 1: Physicochemical Properties of 1-Boc-3-Iodo-1H-indazole

| Property | Value | Reference |

| CAS Number | 290368-00-2 | [8] |

| Molecular Formula | C₁₂H₁₃IN₂O₂ | [8] |

| Molecular Weight | 344.15 g/mol | [8] |

| Appearance | Light yellow crystalline solid | [8] |

| Melting Point | 93-95 °C | [8] |

Table 2: Spectroscopic Data for 1-Boc-3-Iodo-1H-indazole

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | δ 8.09 (d, J = 8.5 Hz, 1H), 7.55 (t, J = 7.8 Hz, 1H), 7.46 (d, J = 7.9 Hz, 1H), 7.33 (t, J = 7.6 Hz, 1H), 1.71 (s, 9H) | [8] |

| ¹³C NMR (CDCl₃) | δ 148.35, 139.59, 130.17, 129.98, 124.21, 121.96, 114.56, 102.95, 85.48, 28.18 | [8] |

| IR (KBr, cm⁻¹) | 1728 (C=O), 1150 (C-O), 424 (C-I) | [8] |

| HRMS (ESI) | m/z [M+H]⁺ calculated for C₁₂H₁₄IN₂O₂: 344.0022, found: 344.0016 | [8] |

Applications in Cross-Coupling Reactions for Drug Discovery

The true synthetic utility of 1-Boc-3-iodo-1H-indazole lies in its ability to participate in a wide range of palladium-catalyzed cross-coupling reactions. The C-I bond is highly susceptible to oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle.

Figure 2: Overview of key cross-coupling reactions utilizing 1-Boc-3-iodo-1H-indazole.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between 1-Boc-3-iodo-1H-indazole and various boronic acids or their esters. This reaction is extensively used to introduce aryl and heteroaryl moieties at the C3-position, a common feature in many kinase inhibitors.[3][9]

Generalized Reaction Protocol:

-

In a reaction vessel, combine 1-Boc-3-iodo-1H-indazole (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%), and a base like Na₂CO₃ or K₂CO₃ (2.0-3.0 eq).[3]

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture at a temperature ranging from 80 to 120 °C until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling to room temperature, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.

Heck Coupling

The Heck reaction enables the formation of C-C bonds between 1-Boc-3-iodo-1H-indazole and alkenes, leading to the synthesis of 3-alkenyl-1H-indazoles. These products can serve as versatile intermediates for further transformations.[4]

Sonogashira Coupling

The Sonogashira coupling allows for the reaction of 1-Boc-3-iodo-1H-indazole with terminal alkynes, providing a direct route to 3-alkynyl-1H-indazoles. This reaction typically employs a palladium catalyst in the presence of a copper(I) co-catalyst.[5]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. It facilitates the coupling of 1-Boc-3-iodo-1H-indazole with a wide variety of primary and secondary amines, yielding 3-amino-1H-indazole derivatives.[6]

Role in the Synthesis of Kinase Inhibitors

The indazole scaffold is a key component of numerous clinically approved and investigational kinase inhibitors.[9] 1-Boc-3-iodo-1H-indazole serves as a crucial starting material for the synthesis of many of these complex molecules. For instance, the C3-position of the indazole is often functionalized with an aryl or heteroaryl group that occupies the hydrophobic pocket of the ATP-binding site. The ability to readily diversify this position through cross-coupling reactions makes 1-Boc-3-iodo-1H-indazole an indispensable tool in structure-activity relationship (SAR) studies aimed at optimizing the potency and selectivity of kinase inhibitors.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be taken when handling 1-Boc-3-iodo-1H-indazole.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

1-Boc-3-iodo-1H-indazole is a cornerstone reagent in modern medicinal chemistry, particularly in the development of kinase inhibitors. Its well-defined synthesis, predictable reactivity in a multitude of cross-coupling reactions, and the strategic utility of the Boc protecting group make it an invaluable building block for the construction of complex and diverse molecular libraries. This guide has provided a comprehensive overview of its synthesis, properties, and applications, empowering researchers and drug development professionals to effectively harness the synthetic potential of this versatile molecule.

References

- Fisher Scientific.

- Li, J. J., et al. (2011). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 52(35), 4585-4588.

- TCI Chemicals.

- Giraud, F., Anizon, F., & Moreau, P. (2015). C3-Indazole Functionalization: A Review. Molecules, 20(7), 12366-12397.

- Google Patents. WO2006048745A1 - Methods for preparing indazole compounds.

- Semantic Scholar.

-

MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Link]

-

Organic Syntheses. Preparation of 1H-Indazole-3-carbonitrile. [Link]

-

PubMed. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. [Link]

- Guillaumet, G., et al. (2004). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synlett, 2004(12), 2141-2145.

- Fisher Scientific.

Sources

- 1. wiley-vch.de [wiley-vch.de]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. 1-Boc-3-iodoindazole synthesis - chemicalbook [chemicalbook.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

A Comprehensive Technical Guide to 1-Boc-3-iodo-1H-indazole: Structure, Numbering, and Synthetic Insights for Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 1-Boc-3-iodo-1H-indazole, a pivotal building block in contemporary medicinal chemistry. We will dissect its molecular architecture, clarify the standardized IUPAC numbering system, and present a detailed, field-tested synthetic protocol. This document is intended for researchers, scientists, and drug development professionals, offering expert insights into the causality behind experimental choices and the strategic applications of this versatile molecule.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole ring system is a "privileged scaffold" in drug discovery, frequently appearing in the structure of potent biologically active compounds, particularly kinase inhibitors.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions make it an attractive core for targeting a wide range of enzymes. The introduction of an iodo group at the 3-position transforms the indazole into a versatile synthetic intermediate, primed for elaboration through various cross-coupling reactions.[3][4] The tert-butyloxycarbonyl (Boc) protecting group at the N-1 position serves a dual purpose: it modulates the reactivity of the indazole ring and prevents unwanted side reactions during subsequent synthetic transformations.[4][5]

Molecular Structure and IUPAC Numbering

The foundational step in understanding and utilizing any chemical entity is a firm grasp of its structure and nomenclature. 1-Boc-3-iodo-1H-indazole (CAS Number: 290368-00-2) possesses a bicyclic structure composed of a benzene ring fused to a pyrazole ring.[6][7]

Standardized Numbering Convention

The numbering of the indazole ring system follows a specific IUPAC convention to ensure unambiguous communication among scientists. The nitrogen atom that is part of the double bond is designated as position 1, and the adjacent nitrogen is at position 2. The numbering then proceeds around the ring, with the carbon atoms of the pyrazole moiety numbered 3, followed by the carbons of the fused benzene ring from 4 to 7.[1]

In the case of 1-Boc-3-iodo-1H-indazole, the tert-butyloxycarbonyl (Boc) group is attached to the nitrogen at position 1, and the iodo group is at position 3.[6] This specific substitution pattern is crucial for its utility in synthetic chemistry.

Caption: IUPAC Numbering of 1-Boc-3-iodo-1H-indazole.

Synthesis and Characterization

The reliable synthesis of 1-Boc-3-iodo-1H-indazole is paramount for its application in multi-step drug discovery campaigns. A common and efficient method involves the N-protection of 3-iodo-1H-indazole.

Rationale for Synthetic Strategy

The chosen synthetic route proceeds via the reaction of commercially available 3-iodo-1H-indazole with di-tert-butyl dicarbonate (Boc₂O). This approach is favored for several reasons:

-

High Efficiency: The reaction typically proceeds to completion, often in quantitative yield.[6]

-

Mild Conditions: The use of a mild base like triethylamine and room temperature or slightly elevated temperatures (facilitated by sonication) prevents degradation of the starting material and product.[6]

-

Simplified Purification: The product can often be isolated in high purity by simple extraction and crystallization, minimizing the need for chromatography.[6]

Detailed Experimental Protocol

This protocol is a self-validating system, designed for reproducibility.

Materials:

-

3-Iodo-1H-indazole (CAS: 66607-27-0)

-

Di-tert-butyl dicarbonate (Boc₂O) (CAS: 24424-99-5)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3-iodo-1H-indazole (1.0 eq) in dichloromethane, add triethylamine (1.5 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the reaction mixture at room temperature.

-

The reaction can be stirred at room temperature or placed under ultrasonic irradiation for a short period (e.g., 10 minutes) to expedite the reaction.[6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with 1 M HCl.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to afford the crude product.

-

The product, 1-Boc-3-iodo-1H-indazole, can be purified by recrystallization to yield pale yellow crystals.[6]

Caption: Synthetic Workflow for 1-Boc-3-iodo-1H-indazole.

Spectroscopic Characterization

The identity and purity of the synthesized 1-Boc-3-iodo-1H-indazole are confirmed through a suite of spectroscopic techniques. The following table summarizes key characterization data.[6]

| Technique | Observed Data |

| ¹H-NMR (CDCl₃, ppm) | δ 8.09 (d, J=8.5 Hz, 1H, H-7), 7.55 (t, J=7.8 Hz, 1H, H-4), 7.46 (d, J=7.9 Hz, 1H, H-6), 7.33 (t, J=7.6 Hz, 1H, H-5), 1.71 (s, 9H, CH₃ of Boc) |

| ¹³C-NMR (CDCl₃, ppm) | δ 148.35, 139.59, 130.17, 129.98, 124.21, 121.96, 114.56, 102.95, 85.48, 28.18 |

| IR (KBr, cm⁻¹) | 1728 (C=O), 1150 (C-O), 424 (C-I) |

| HRMS (ESI) | m/z calculated for C₁₂H₁₃IN₂O₂ [M+H]⁺: 344.0022, found: 344.0016 |

Reactivity and Applications in Drug Discovery

The synthetic utility of 1-Boc-3-iodo-1H-indazole lies in the reactivity of the C-I bond at the 3-position. This site is highly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.[3]

Key Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling: This reaction with boronic acids or esters is a cornerstone for forming C-C bonds, allowing for the introduction of aryl and heteroaryl moieties.[3][8]

-

Sonogashira Coupling: The coupling with terminal alkynes provides access to alkynylated indazoles, which are valuable precursors for further transformations.[5][9]

-

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, facilitating the synthesis of 3-aminoindazole derivatives.[3][9]

The Boc protecting group is instrumental in these transformations, as the unprotected N-H of the indazole can interfere with the catalytic cycle in some cross-coupling reactions.[5]

Conclusion

1-Boc-3-iodo-1H-indazole is a high-value, versatile intermediate for the synthesis of complex indazole-based molecules in drug discovery. A thorough understanding of its structure, numbering, and reactivity is essential for its effective utilization. The synthetic protocol detailed herein provides a reliable and scalable route to this key building block, empowering researchers to accelerate their discovery programs.

References

-

Chemsigma. (n.d.). 1-Boc-3-iodoindazole. Retrieved January 9, 2026, from [Link]

-

National Institutes of Health. (n.d.). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Retrieved January 9, 2026, from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved January 9, 2026, from [Link]

- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.

-

Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Retrieved January 9, 2026, from [Link]

- Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.

-

National Institutes of Health. (n.d.). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Retrieved January 9, 2026, from [Link]

-

PubMed. (2016). Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties. Retrieved January 9, 2026, from [Link]

-

ResearchGate. (2025). Efficient synthesis of new 3-heteroaryl-1-functionalized 1H-indazoles. Retrieved January 9, 2026, from [Link]

-

National Institutes of Health. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved January 9, 2026, from [Link]

-

MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Retrieved January 9, 2026, from [Link]

Sources

- 1. soc.chim.it [soc.chim.it]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1-Boc-3-iodoindazole synthesis - chemicalbook [chemicalbook.com]

- 7. 1-Boc-3-iodoindazole [290368-00-2] | Chemsigma [chemsigma.com]

- 8. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

1-Boc-3-Iodo-1H-indazole molecular weight and formula

An In-depth Technical Guide to 1-Boc-3-Iodo-1H-indazole: Synthesis, Properties, and Applications

Executive Summary

This technical guide provides a comprehensive overview of tert-butyl 3-iodo-1H-indazole-1-carboxylate, commonly known as 1-Boc-3-iodo-1H-indazole. This versatile heterocyclic building block is of significant interest to researchers and professionals in organic synthesis and drug development. The strategic placement of the iodine atom at the 3-position, coupled with the Boc-protection at the N-1 position, makes it an ideal substrate for a variety of cross-coupling reactions, enabling the synthesis of complex, functionalized indazole derivatives. This guide details its fundamental physicochemical properties, provides a robust, field-proven protocol for its synthesis, and explores its critical applications in the development of biologically active compounds.

Introduction: The Significance of the Indazole Scaffold

The indazole moiety is a privileged bicyclic heteroaromatic scaffold frequently found in the core structure of biologically active compounds, particularly as protein kinase inhibitors for applications in oncology.[1] The functionalization of the indazole ring system is a key strategy in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of drug candidates. Specifically, substitution at the C3-position of the indazole ring is a common and effective approach for generating diverse molecular architectures.[2]

1-Boc-3-iodo-1H-indazole serves as a crucial intermediate in this context. The tert-butyloxycarbonyl (Boc) group at the N-1 position provides temporary protection to the ring nitrogen, enhancing solubility in organic solvents and preventing unwanted side reactions. More importantly, the iodo group at the C3-position acts as a versatile synthetic handle for introducing a wide range of substituents through well-established metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[1][3] This guide aims to provide the necessary technical details for the effective utilization of this valuable synthetic intermediate.

Physicochemical and Spectroscopic Properties

The fundamental properties of 1-Boc-3-iodo-1H-indazole are summarized below. This data is critical for reaction planning, characterization, and quality control.

| Property | Value | Source(s) |

| CAS Number | 290368-00-2 | [4][5] |

| Molecular Formula | C₁₂H₁₃IN₂O₂ | [4][5][6] |

| Molecular Weight | 344.15 g/mol | [4][6] |

| Appearance | Pale yellow crystalline solid | [4] |

| Melting Point | 93-95 °C | [4] |

Spectroscopic Data

Characterization of 1-Boc-3-iodo-1H-indazole is typically achieved through standard spectroscopic methods. The following data, reported in the literature, are characteristic of the compound's structure[4]:

-

¹H-NMR (CDCl₃, δ in ppm): 8.09 (1H, d, J=8.5 Hz), 7.55 (1H, t, J=7.8 Hz), 7.46 (1H, d, J=7.9 Hz), 7.33 (1H, t, J=7.6 Hz), 1.71 (9H, s).

-

¹³C-NMR (CDCl₃, δ in ppm): 148.35, 139.59, 130.17, 129.98, 124.21, 121.96, 114.56, 102.95, 85.48, 28.18.

-

Infrared (IR, KBr, ν in cm⁻¹): 1728 (C=O), 1150 (C-O), 424 (C-I).

-

High-Resolution Mass Spectrometry (HRMS, ESI): m/z calculated for C₁₂H₁₃IN₂O₂ [M+H]⁺: 344.0022, Found: 344.0016.

Synthesis Protocol and Mechanistic Considerations

The preparation of 1-Boc-3-iodo-1H-indazole is efficiently achieved through the N-protection of commercially available 3-iodo-1H-indazole. The following protocol is a reliable method that provides a high yield of the pure product.

Experimental Protocol: Boc-Protection of 3-Iodo-1H-indazole

Materials:

-

3-Iodo-1H-indazole (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equiv)

-

Triethylamine (TEA) or another suitable base

-

Dichloromethane (DCM) or a similar aprotic solvent

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3-iodo-1H-indazole (0.2 g, 0.82 mmol) in dichloromethane, add di-tert-butyl dicarbonate (0.2 g, 0.92 mmol) and triethylamine (1 mL).[4]

-

The reaction mixture can be stirred at room temperature or subjected to ultrasonic irradiation for approximately 10 minutes to accelerate the reaction.[4]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, neutralize the reaction mixture carefully with 1M HCl solution.[4]

-

Extract the aqueous layer with dichloromethane (3 x 30 mL).[4]

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to afford the pure product as a pale yellow crystalline solid.[4] The reported yield for this procedure is quantitative (100%).[4]

Reaction Workflow and Mechanism

The reaction proceeds via a nucleophilic attack of the N-1 nitrogen of the indazole ring on one of the carbonyl carbons of the di-tert-butyl dicarbonate. Triethylamine acts as a base to deprotonate the indazole, increasing its nucleophilicity, and to neutralize the resulting tert-butoxycarboxylic acid byproduct.

Sources

- 1. soc.chim.it [soc.chim.it]

- 2. researchgate.net [researchgate.net]

- 3. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 4. 1-Boc-3-iodoindazole synthesis - chemicalbook [chemicalbook.com]

- 5. 1-Boc-3-iodoindazole [290368-00-2] | Chemsigma [chemsigma.com]

- 6. 10-077555 - 1-boc-3-iodo-1h-indazole | 290368-00-2 [cymitquimica.com]

physical and chemical properties of 1-Boc-3-Iodo-1H-indazole

An In-depth Technical Guide on the Core Physical and Chemical Properties of 1-Boc-3-Iodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-3-Iodo-1H-indazole (tert-butyl 3-iodo-1H-indazole-1-carboxylate) is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. Its strategic combination of a stable N-Boc protecting group and a highly reactive C-3 iodine atom makes it an exceptionally versatile substrate for constructing complex molecular architectures. This guide provides an in-depth examination of its core physicochemical properties, reactivity profile, and synthetic applications, grounded in established experimental data and field-proven insights. We will explore the causality behind experimental choices, present self-validating protocols, and furnish the necessary data for its effective and safe implementation in the laboratory.

Core Physicochemical Properties

A foundational understanding of a reagent's physical properties is paramount for its proper handling, storage, and application in reaction design.

Structural and Physical Data

The key physical and structural parameters for 1-Boc-3-Iodo-1H-indazole are summarized below. The compound typically presents as a stable, crystalline solid, facilitating ease of handling and weighing.

| Property | Data |

| Chemical Formula | C₁₂H₁₃IN₂O₂ |

| Molecular Weight | 344.15 g/mol |

| Appearance | Light yellow to pale yellow crystalline solid or powder[1] |

| Melting Point | 93-95 °C[1] |

| Storage | Store long-term in a cool, dry place[2] |

| Solubility | Soluble in organic solvents like dichloromethane (DCM), dimethylformamide (DMF), and dioxane. |

Expert Insight: The melting point of 93-95 °C indicates a compound with good crystalline stability at ambient temperatures. Its solubility in common aprotic organic solvents makes it highly compatible with the conditions frequently employed in palladium-catalyzed cross-coupling reactions.

Spectroscopic Profile

Spectroscopic data is critical for identity confirmation and purity assessment. The following data are characteristic of 1-Boc-3-Iodo-1H-indazole.

-

¹H NMR (CDCl₃): δ (ppm) 8.09 (d, J=8.5 Hz, 1H), 7.55 (t, J=7.8 Hz, 1H), 7.46 (d, J=7.9 Hz, 1H), 7.33 (t, J=7.6 Hz, 1H), 1.71 (s, 9H).[1]

-

¹³C NMR (CDCl₃): δ (ppm) 148.35, 139.59, 130.17, 129.98, 124.21, 121.96, 114.56, 102.95, 85.48, 28.18.[1]

-

Infrared (IR) (KBr): ν (cm⁻¹) 1728 (C=O), 1150 (C-O), 424 (C-I).[1]

Expert Insight: The ¹H NMR spectrum is unambiguous. The singlet at 1.71 ppm, integrating to 9 protons, is the hallmark of the tert-butyl group of the Boc protector. The downfield aromatic signals correspond to the protons on the indazole ring. In the IR spectrum, the strong carbonyl (C=O) stretch around 1728 cm⁻¹ is definitive for the carbamate functionality of the Boc group.

Chemical Reactivity and Synthetic Logic

The synthetic utility of 1-Boc-3-Iodo-1H-indazole is dictated by two key features: the N-Boc protecting group and the C-I bond.

The Role of the N-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is not merely a placeholder; it is an essential electronic and steric modulator.

-

Protection: The indazole N-H proton is acidic and can interfere with many organometallic reactions by acting as a proton source or coordinating to the metal center.[3] The Boc group prevents these side reactions, enabling clean functionalization at the C-3 position.[4][5]

-

Deprotection: The Boc group is robust under many reaction conditions (e.g., basic, hydrogenolysis) but is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM), or by thermolytic methods.[6] This orthogonality is a cornerstone of modern protecting group strategy.

Caption: Workflow for the acidic or thermolytic deprotection of the N-Boc group.

The Reactivity of the C-3 Iodo Group

The carbon-iodine bond at the C-3 position is the molecule's primary reactive site for bond construction. Aryl iodides are highly prized substrates for palladium-catalyzed cross-coupling reactions due to their high reactivity in the oxidative addition step, which is often the rate-limiting step of the catalytic cycle.[7][8] This reactivity follows the trend I > Br > Cl.

This compound is an excellent substrate for several cornerstone reactions in drug development:

-

Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids, enabling the introduction of aryl or heteroaryl moieties.[4][9][10]

-

Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes, a key reaction for building rigid scaffolds.[11][12]

-

Buchwald-Hartwig Amination: For the formation of C-N bonds with a vast array of primary and secondary amines, crucial for accessing aniline-type structures.[13][14]

Sources

- 1. 1-Boc-3-iodoindazole synthesis - chemicalbook [chemicalbook.com]

- 2. 1190319-68-6 N-Boc-3-iodo-6-methoxy-1H-indazole AKSci 8091DK [aksci.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Solubility Profile of 1-Boc-3-Iodo-1H-Indazole: A Practical Guide to Solvent Selection and Empirical Determination

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-3-iodo-1H-indazole is a pivotal building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex heterocyclic scaffolds. Its solubility in organic solvents is a critical parameter that dictates its utility in synthetic reactions, purification protocols, and formulation studies. This guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of 1-Boc-3-iodo-1H-indazole. We will delve into the molecular characteristics that govern its solubility, present a systematic approach for solvent selection, and provide a detailed experimental protocol for its empirical determination. This document is intended to be a practical resource for researchers, enabling them to make informed decisions in their experimental designs and accelerate their research and development endeavors.

Introduction: The Significance of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from a laboratory curiosity to a therapeutic agent is fraught with challenges, with solubility being a primary hurdle.[1][2][3] Poor solubility can lead to inadequate absorption and bioavailability, ultimately causing the failure of otherwise promising drug candidates.[3][4] For a molecule like 1-Boc-3-iodo-1H-indazole, which serves as a precursor to potential therapeutics, a thorough understanding of its solubility is paramount for:

-

Reaction Chemistry: Ensuring that the substrate is sufficiently dissolved in the reaction medium is crucial for achieving optimal reaction kinetics and yields.

-

Purification: Crystallization, a common method for purifying solid organic compounds, is entirely dependent on the differential solubility of the compound and its impurities in a given solvent system.[5]

-

Formulation Development: For preclinical studies, the compound must be formulated in a vehicle that can deliver it effectively. This requires knowledge of its solubility in various pharmaceutically acceptable solvents.[6]

This guide will equip the reader with the foundational knowledge and practical methodologies to navigate the solubility challenges associated with 1-Boc-3-iodo-1H-indazole.

Molecular Profile of 1-Boc-3-Iodo-1H-Indazole

To predict the solubility of 1-Boc-3-iodo-1H-indazole, we must first examine its molecular structure and inherent physicochemical properties.

Molecular Structure:

-

Indazole Core: The bicyclic aromatic indazole ring system is relatively nonpolar.

-

Iodo Group: The iodine atom at the 3-position adds to the molecular weight and has a degree of polarizability, but it does not significantly contribute to polarity.

-

Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a bulky, nonpolar moiety that will significantly influence the solubility profile. It masks the polar N-H group of the parent indazole, reducing its ability to act as a hydrogen bond donor. The carbonyl group within the Boc moiety can, however, act as a hydrogen bond acceptor.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃IN₂O₂ | [7] |

| Molecular Weight | 344.15 g/mol | [8] |

| Melting Point | 93-95 °C | [7] |

| Appearance | Pale yellow crystals | [7] |

Based on its structure, 1-Boc-3-iodo-1H-indazole can be classified as a moderately polar to nonpolar compound. The bulky, nonpolar Boc group is expected to dominate its solubility behavior, favoring dissolution in solvents of similar polarity.

The Principle of "Like Dissolves Like": A Framework for Solvent Selection

The adage "like dissolves like" is the cornerstone of solubility prediction.[1][5] This principle states that a solute will dissolve best in a solvent that has a similar polarity.[1][5] We can categorize solvents based on their polarity, which is a function of their dipole moment and dielectric constant.

Table of Common Organic Solvents for Consideration:

| Solvent | Polarity Index | Character | Potential for Dissolving 1-Boc-3-iodo-1H-indazole |

| Hexane | 0.1 | Nonpolar | Low to moderate. May be useful for crystallization. |

| Toluene | 2.4 | Nonpolar (Aromatic) | Moderate to high. The aromatic nature may favor interaction. |

| Dichloromethane (DCM) | 3.1 | Polar Aprotic | High. A versatile solvent for a wide range of organic compounds. |

| Diethyl Ether | 2.8 | Polar Aprotic | Moderate. Less polar than DCM. |

| Ethyl Acetate (EtOAc) | 4.4 | Polar Aprotic | High. A good balance of polarity and volatility. |

| Acetone | 5.1 | Polar Aprotic | High. A strong polar aprotic solvent. |

| Acetonitrile (MeCN) | 5.8 | Polar Aprotic | Moderate to high. |

| Isopropanol (IPA) | 3.9 | Polar Protic | Moderate. The ability to hydrogen bond may be a factor. |

| Ethanol | 5.2 | Polar Protic | Moderate. Similar to IPA. |

| Methanol | 5.1 | Polar Protic | Low to moderate. The high polarity may not be ideal. |

| N,N-Dimethylformamide (DMF) | 6.4 | Polar Aprotic | Very high. A powerful solvent, but difficult to remove. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | Very high. Similar to DMF. |

| Water | 10.2 | Polar Protic | Insoluble. |

Polarity index values are relative measures and can vary slightly depending on the source.[9][10]

Given the predominantly nonpolar character of 1-Boc-3-iodo-1H-indazole, solvents in the low to moderate polarity range, such as toluene, dichloromethane, and ethyl acetate, are anticipated to be good candidates for achieving high solubility. Highly polar solvents like methanol and water are expected to be poor solvents.

Experimental Determination of Solubility: A Step-by-Step Protocol

While theoretical predictions are useful, empirical determination of solubility is essential for accurate and reliable data. The following protocol outlines a standard laboratory procedure for determining the solubility of 1-Boc-3-iodo-1H-indazole.

Objective: To determine the approximate solubility of 1-Boc-3-iodo-1H-indazole in a selection of organic solvents at ambient temperature.

Materials:

-

1-Boc-3-iodo-1H-indazole

-

A selection of organic solvents (e.g., hexane, toluene, DCM, ethyl acetate, acetone, methanol)

-

Analytical balance

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stirrer and stir bars

-

Vortex mixer

-

Pipettes and tips

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

Experimental Workflow Diagram:

Caption: Decision-making based on solubility data.

-

For Synthetic Reactions: A solvent that provides high solubility at the desired reaction temperature is preferred. For 1-Boc-3-iodo-1H-indazole, dichloromethane, ethyl acetate, or toluene are likely to be excellent choices. If solubility is limited, a more powerful solvent like DMF may be necessary, but consideration must be given to its high boiling point and potential for reaction side products.

-

For Purification by Crystallization: The ideal crystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. A common strategy is to dissolve the crude product in a minimal amount of a hot, good solvent (e.g., ethyl acetate) and then cool the solution to induce crystallization. Alternatively, an anti-solvent (a solvent in which the compound is insoluble, like hexane) can be added to a solution of the compound in a good solvent to promote precipitation.

-

For Preclinical Formulations: The choice of solvents is much more restricted due to toxicity concerns. Co-solvent systems, such as mixtures of water with DMSO, polyethylene glycol (PEG), or ethanol, are often employed to enhance the solubility of poorly water-soluble compounds for in vivo studies. [6]

Conclusion

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Unknown. Polarity of Solvents.

- ChemicalBook. 1-Boc-3-iodoindazole synthesis.

- Unknown. Experiment: Solubility of Organic & Inorganic Compounds.

- Ionescu, C. (2020, May 11). The Importance of Solubility for New Drug Molecules. Farmacia.

- Unknown.

- Unknown. DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES.

- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity.

- Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents.

- Burdick & Jackson. Polarity Index.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.

- Li, P., & Zhao, L. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. In Developing Solid Oral Dosage Forms (pp. 29-53). Academic Press.

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Unknown. (2023, August 31). Solubility of Organic Compounds.

- Sadek, P. (2002). The HPLC Solvent Guide. Wiley-Interscience.

- Sigma-Aldrich. 1-Boc-3-Iodo-7-azaindole.

- AKSci. N-Boc-3-iodo-6-methoxy-1H-indazole.

- TCI Chemicals. (2025, January 8).

- Sigma-Aldrich. 1-Boc-3-Iodoazetidine.

- Fisher Scientific. (2025, December 18).

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. ucd.ie [ucd.ie]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. chem.ws [chem.ws]

- 6. books.rsc.org [books.rsc.org]

- 7. 1-Boc-3-iodoindazole synthesis - chemicalbook [chemicalbook.com]

- 8. 1-Boc-3-Iodo-7-azaindole | 192189-18-7 [sigmaaldrich.com]

- 9. Polarity Index [macro.lsu.edu]

- 10. organometallics.it [organometallics.it]

A Senior Application Scientist's Guide to 1-Boc-3-Iodo-1H-indazole: Reactivity, Stability, and Synthetic Utility

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 1-Boc-3-Iodo-1H-indazole

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with diverse biological activities, including anti-tumor and anti-inflammatory agents.[1][2] The functionalization of this core, particularly at the C-3 position, is a critical step in the synthesis of novel drug candidates.[1][3] Among the various intermediates designed for this purpose, 1-Boc-3-iodo-1H-indazole emerges as a uniquely versatile and strategic building block.

This guide provides an in-depth technical analysis of the reactivity and stability of 1-Boc-3-iodo-1H-indazole. We will move beyond simple procedural descriptions to explore the causal relationships behind experimental choices, offering field-proven insights into its application. The dual-functionality of this reagent—a reactive C-I bond for cross-coupling and a strategically labile N-Boc protecting group—makes it an indispensable tool for the modern synthetic chemist. Understanding the interplay between these two features is paramount to harnessing its full potential.

Synthesis and Strategic Considerations

The preparation of 1-Boc-3-iodo-1H-indazole is a well-established two-step process that itself highlights key principles of heterocyclic chemistry. The sequence is designed for high regioselectivity and yield.

Workflow for the Synthesis of 1-Boc-3-Iodo-1H-indazole

Caption: Synthetic pathway from 1H-Indazole to the target compound.

Experimental Protocol: Synthesis of 1-Boc-3-Iodo-1H-indazole

Step 1: 3-Iodo-1H-indazole [3]

-

To a solution of 1H-indazole (1 equivalent) in dimethylformamide (DMF), add potassium hydroxide (KOH, 2 equivalents).

-

Stir the mixture at room temperature for 1 hour to ensure complete deprotonation of the indazole N-H, which activates the C-3 position for electrophilic attack.

-

Slowly add a solution of iodine (I₂, 1.5-2 equivalents) in DMF to the reaction mixture.

-

Continue stirring at room temperature for 3-4 hours. The reaction progress can be monitored by TLC.

-

Upon completion, pour the reaction mixture into an aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₄) to quench the excess iodine.[3][4]

-

The product typically precipitates as a solid, which can be collected by filtration, washed with water, and dried.

Step 2: tert-Butyl 3-iodo-1H-indazole-1-carboxylate (1-Boc-3-Iodo-1H-indazole) [3]

-

Suspend the crude 3-iodo-1H-indazole (1 equivalent) in acetonitrile (CH₃CN).

-

Add triethylamine (TEA, 1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) to the mixture.

-

Stir vigorously at room temperature for 10-12 hours.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess triethylamine.

-

The resulting residue can be purified by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure product.

Expert Insight: The initial iodination at C-3 is directed by the acidity of the C3-H bond, which is enhanced by the adjacent nitrogen atoms. The subsequent N-protection with the Boc group serves two primary functions: it prevents interference from the acidic N-H proton in subsequent base-catalyzed coupling reactions and enhances the solubility of the indazole core in common organic solvents.[5]

Chemical Reactivity: A Hub for Molecular Diversification

The synthetic utility of 1-Boc-3-iodo-1H-indazole lies in its exceptional performance in palladium-catalyzed cross-coupling reactions. The C-I bond is highly susceptible to oxidative addition to a Pd(0) center, initiating the catalytic cycle for a variety of C-C and C-N bond formations.

Suzuki-Miyaura Cross-Coupling

This reaction is a cornerstone for creating C(sp²)-C(sp²) bonds, enabling the introduction of diverse aryl and heteroaryl moieties at the C-3 position. The reaction proceeds with high functional group tolerance.[6]

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling [7][8]

-

To a reaction vessel, add 1-Boc-3-iodo-1H-indazole (1 equiv.), the desired arylboronic acid (1.5-2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2-3 equiv.).[7][8]

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[7][8]

-

Heat the reaction mixture to 80-100 °C and stir for 8-24 hours, monitoring by TLC or LC-MS.

-

After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography.

| Catalyst | Base | Solvent | Temperature (°C) | Yield Range (%) | Reference |

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 150 (MW) | >80 | [6][8] |

| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 67-85 | [4] |

| Pd(OAc)₂ / Xantphos | K₄[Fe(CN)₆] | DMAc/H₂O | 95 | High | [9] |

Expert Insight: The choice of catalyst and base is critical. For electron-rich boronic acids, a more active catalyst system might be required. Microwave irradiation can significantly shorten reaction times, often leading to cleaner reactions and higher yields.[6][8] A notable feature is the potential for concomitant deprotection of the Boc group under microwave heating conditions, which can be exploited to directly yield the NH-indazole product.[6]

Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond, coupling the iodoindazole with a terminal alkyne. This is a powerful method for introducing linear, rigid linkers into a molecular structure.

Experimental Protocol: Sonogashira Coupling [10][11]

-

Combine 1-Boc-3-iodo-1H-indazole (1 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) in a reaction flask.

-

Evacuate and backfill with an inert gas.

-

Add a degassed solvent (e.g., THF or DMF) and a suitable base (e.g., TEA or DIPEA).

-

Add the terminal alkyne (1.2-1.5 equiv.) and stir the reaction at room temperature to 70 °C.

-

Monitor the reaction until the starting material is consumed.

-

Workup typically involves filtration through Celite to remove catalyst residues, followed by extraction and purification by column chromatography.

Expert Insight: The copper co-catalyst is crucial for the activation of the alkyne but can also lead to the formation of alkyne homocoupling (Glaser coupling) byproducts. Performing the reaction under strictly anaerobic conditions minimizes this side reaction. For sensitive substrates, copper-free Sonogashira conditions may be employed.[5]

Buchwald-Hartwig Amination

This reaction is essential for forming C-N bonds, allowing for the introduction of a wide array of primary and secondary amines at the C-3 position.[12]

Caption: General workflow for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination [12]

-

Charge a reaction tube with a palladium source (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄).

-

Add 1-Boc-3-iodo-1H-indazole (1 equiv.) and the amine coupling partner (1.2 equiv.).

-

Seal the tube, evacuate, and backfill with an inert gas.

-

Add a degassed anhydrous solvent, such as toluene or dioxane.

-

Heat the reaction to 80-110 °C until completion.

-

Cool the reaction, dilute with an organic solvent, and wash with water.

-

Purify the product via column chromatography.

Expert Insight: The selection of the phosphine ligand is paramount for a successful Buchwald-Hartwig amination.[12] Bulky, electron-rich biarylphosphine ligands are often required to facilitate the crucial reductive elimination step. The N-Boc group is generally stable under these basic conditions, preventing the amine substrate from reacting at the N-1 position.[13]

Stability Profile and Deprotection Strategies

A comprehensive understanding of the stability of 1-Boc-3-iodo-1H-indazole is crucial for its effective use and storage.

Thermal and Chemical Stability

-

Thermal Stability: The N-Boc group is known to be thermally labile. At temperatures exceeding ~120-150 °C, especially for prolonged periods, thermolytic cleavage can occur.[14] This can be a disadvantage if protection is required, but as mentioned, it can also be used strategically for a one-pot coupling/deprotection sequence.[6]

-

Acid Stability: The Boc group is highly sensitive to acidic conditions. It is readily cleaved by strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane, typically at room temperature.[15] This lability is the most common and efficient method for its removal.

-

Base Stability: The compound is generally stable to the inorganic bases (e.g., K₂CO₃, K₃PO₄) and mild organic bases (e.g., TEA, DIPEA) used in many cross-coupling reactions.[15] It is also stable to strong, non-nucleophilic bases like NaOtBu under the anhydrous conditions of a Buchwald-Hartwig amination. However, strong nucleophilic bases or prolonged heating under basic aqueous conditions may lead to degradation or deprotection.

Deprotection Protocols

1. Acid-Catalyzed Deprotection (Standard Method)

-

Dissolve the 1-Boc-3-substituted-1H-indazole in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.

-

Add an excess of a strong acid. Common choices are:

-

Trifluoroacetic acid (TFA, 20-50% v/v in DCM).

-

A 4M solution of HCl in 1,4-dioxane.

-

-

Stir the mixture at room temperature for 1-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the acid and solvent under reduced pressure. If TFA is used, co-evaporation with toluene can help remove final traces. If HCl is used, the product is often isolated as the hydrochloride salt, which can be neutralized with a mild base (e.g., saturated NaHCO₃ solution) during aqueous workup.

2. Thermal Deprotection

-

This method is typically performed in a high-boiling point solvent (e.g., toluene, xylene, or TFE).[14]

-

Heat the solution of the N-Boc indazole to 150-180 °C.

-

The reaction time can vary from minutes to several hours.

-

This method is often performed in a continuous flow reactor to allow for precise temperature and residence time control.[14]

Handling and Storage

-

Storage: Like many organoiodides, 1-Boc-3-iodo-1H-indazole should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.[5][16] Long-term exposure to light and air can lead to slow decomposition.

-

Handling:

-

Always handle the compound in a well-ventilated fume hood.[17]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.[18]

-

It is classified as an irritant and harmful if swallowed.

-

Ensure incompatible materials, such as strong oxidizing agents, are stored separately.[19][20]

-

Conclusion

1-Boc-3-iodo-1H-indazole is more than just an intermediate; it is a meticulously designed synthetic tool that offers a reliable and versatile entry point for the functionalization of the indazole core. Its high reactivity in a range of palladium-catalyzed cross-coupling reactions allows for the systematic exploration of chemical space around a privileged scaffold. The strategic placement of the Boc protecting group ensures that these transformations proceed cleanly and in high yield, while also providing a straightforward means of deprotection under mild acidic conditions. By understanding the delicate balance of its reactivity and stability, researchers in drug discovery and materials science can confidently leverage this powerful building block to accelerate their synthetic campaigns and unlock new molecular possibilities.

References

- MDPI. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.

- National Institutes of Health (NIH). (n.d.). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence.

- National Institutes of Health (NIH). (n.d.). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles.

- BenchChem. (n.d.). A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs. The Alternatives.

- AKSci. (n.d.). 1190319-68-6 N-Boc-3-iodo-6-methoxy-1H-indazole.

- Institute of Chemistry of Clermont-Ferrand. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW.

- BenchChem. (n.d.). Comparing reactivity of 4-Iodo-3-methyl-1H-indazole with other iodoindazoles.

- MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.

- Environmental Health & Safety. (n.d.). Safe Handling and Storage of Chemicals.

- Beilstein Journals. (n.d.). Synthesis and reactivity of azole-based iodazinium salts.

- Taylor & Francis Online. (n.d.). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.

- (n.d.). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series.

- Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile.

- ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?

- Semantic Scholar. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.

- BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-iodo.

- Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.

- ResearchGate. (2025). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.

- IRIS. (n.d.). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors.

- BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole.

- ResearchGate. (2025). (PDF) Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.

- National Institutes of Health (NIH). (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.

- University of California, Berkeley. (n.d.). Safe Storage.

- University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Arkivoc. (n.d.). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.

- National Institutes of Health (NIH). (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.

- ResearchGate. (2025). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines | Request PDF.

- TCI Chemicals. (2025). SAFETY DATA SHEET.

- ResearchGate. (2016). (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.

- Sigma-Aldrich. (n.d.). 1-Boc-3-Iodoazetidine AldrichCPR.

- IEDU. (n.d.). Instructions and Guidelines for Chemical Storage and Handling.

- BenchChem. (n.d.). Troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole.

- Organic Chemistry Portal. (n.d.). A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions.

- CymitQuimica. (n.d.). 10-077555 - 1-boc-3-iodo-1h-indazole | 290368-00-2.

- BenchChem. (n.d.). Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole.

- ResearchGate. (2020). (PDF) Direct C-3-Arylations of 1H-Indazoles.

- ResearchGate. (2025). Construction of 1H-indazoles from ortho-aminobenzoximes by the Mitsunobu reaction | Request PDF.

- PubMed. (2007). Hartwig-Buchwald amination on solid supports: a novel access to a diverse set of 1H-benzotriazoles.

- ACS Publications. (2011). Consecutive Condensation, C–N and N–N Bond Formations: A Copper- Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole | Organic Letters.

- Royal Society of Chemistry. (n.d.). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination.

- University of Louisville. (n.d.). Chemical Segregation and Storage Guide.

Sources

- 1. soc.chim.it [soc.chim.it]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. iris.unipv.it [iris.unipv.it]

- 9. orgsyn.org [orgsyn.org]

- 10. mdpi.com [mdpi.com]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. 1190319-68-6 N-Boc-3-iodo-6-methoxy-1H-indazole AKSci 8091DK [aksci.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. tcichemicals.com [tcichemicals.com]

- 19. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]

- 20. fishersci.com [fishersci.com]

Introduction: The Privileged Indazole Scaffold and the Rise of a Versatile Building Block

An In-Depth Technical Guide to 1-Boc-3-Iodo-1H-Indazole: Synthesis, Reactivity, and Applications in Drug Discovery

Nitrogen-containing heterocycles are foundational pillars in medicinal chemistry, with the indazole nucleus being a particularly prominent scaffold.[1][2] This bicyclic aromatic system, comprising a benzene ring fused to a pyrazole ring, is a structural motif in numerous pharmacologically active compounds, including approved drugs like the anti-cancer agent Niraparib and the tyrosine kinase inhibitor Pazopanib.[1] The therapeutic relevance of indazoles stems from their ability to act as versatile pharmacophores, engaging with a wide array of biological targets through various non-covalent interactions. Consequently, the development of synthetic methodologies to functionalize the indazole core is of paramount importance to drug discovery programs.[1][3][4]

Among the repertoire of functionalized indazoles, 1-Boc-3-iodo-1H-indazole has emerged as a cornerstone building block for synthetic and medicinal chemists. Its utility is rooted in the strategic placement of two key functionalities: the tert-butoxycarbonyl (Boc) protecting group at the N1 position and a highly reactive iodine atom at the C3 position. The Boc group serves a dual purpose: it ensures regiochemical control during subsequent reactions by preventing undesired reactivity at the N1 position and enhances the solubility of the indazole core in common organic solvents. More critically, the iodine atom at the C3 position acts as a versatile synthetic handle, enabling the introduction of a diverse range of substituents through modern cross-coupling methodologies.[3][5] This guide provides a comprehensive overview of the synthesis, chemical properties, and extensive applications of 1-Boc-3-iodo-1H-indazole, offering field-proven insights for researchers in organic synthesis and drug development.

Part 1: Synthesis of 1-Boc-3-Iodo-1H-Indazole

The preparation of 1-Boc-3-iodo-1H-indazole is a well-established, two-step sequence starting from the commercially available 1H-indazole. The process involves the protection of the N1 position followed by regioselective iodination at the C3 position.

Step 1: N1-Protection of 1H-Indazole

The initial step is the protection of the more thermodynamically stable 1H-indazole tautomer.[1] This is typically achieved by reacting 1H-indazole with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. The base, commonly a tertiary amine like triethylamine (TEA) or an inorganic base, facilitates the deprotonation of the indazole nitrogen, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of (Boc)₂O. This reaction selectively yields 1-Boc-1H-indazole.

Step 2: Regioselective C3-Iodination

The second and key step is the introduction of iodine at the C3 position. The N1-Boc group plays a crucial role in directing the electrophilic iodination to the C3 position. The electron-withdrawing nature of the Boc group increases the acidity of the C3 proton, facilitating its removal by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to generate a C3-lithiated intermediate. This intermediate is then quenched with an iodine source, such as molecular iodine (I₂), to afford the desired product.

An alternative and often preferred method involves the use of N-iodosuccinimide (NIS) under basic conditions, which can offer milder reaction conditions.[3][6]

Caption: Synthetic pathway for 1-Boc-3-iodo-1H-indazole.

Experimental Protocol: Synthesis of 1-Boc-3-iodo-1H-indazole

This protocol is a representative procedure and may require optimization based on specific laboratory conditions and scale.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Eq. |

| 1-Boc-1H-indazole | 218.25 | 5.00 g | 22.9 | 1.0 |

| Anhydrous THF | - | 100 mL | - | - |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 10.1 mL | 25.2 | 1.1 |

| Iodine (I₂) | 253.81 | 6.38 g | 25.2 | 1.1 |

| Saturated aq. Na₂S₂O₃ | - | 50 mL | - | - |

| Saturated aq. NH₄Cl | - | 50 mL | - | - |

| Ethyl Acetate (EtOAc) | - | 150 mL | - | - |

| Brine | - | 50 mL | - | - |

| Anhydrous Na₂SO₄ | - | - | - | - |

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1-Boc-1H-indazole (1.0 eq). Dissolve it in anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 1 hour.

-

Iodination: In a separate flask, dissolve iodine (1.1 eq) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at this temperature for an additional 2 hours.

-

Monitoring and Quenching: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.[6] Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C.

-

Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel. Add ethyl acetate and wash sequentially with saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to remove excess iodine, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 1-Boc-3-iodo-1H-indazole as a solid. The product should be stored in a cool, dark place as iodo-aromatic compounds can be light-sensitive.[6]

Part 2: The Synthetic Versatility of the C3-Iodo Group

The true power of 1-Boc-3-iodo-1H-indazole lies in the reactivity of its C-I bond. The iodine atom at the C3 position serves as an excellent leaving group and enables a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds.[5] These reactions provide a robust platform for introducing diverse functionalities onto the indazole scaffold, making it an invaluable tool for constructing libraries of compounds for drug discovery.

Caption: General workflow for Suzuki-Miyaura cross-coupling reactions.

Key Cross-Coupling Reactions

The following table summarizes the most common and impactful cross-coupling reactions utilizing 1-Boc-3-iodo-1H-indazole as a substrate.

| Reaction Name | Coupling Partner | Catalyst/Ligand System | Product Type | Significance in Drug Discovery |

| Suzuki-Miyaura [5][7] | (Hetero)Aryl Boronic Acid/Ester | Pd(PPh₃)₄, Pd(dppf)Cl₂ | 3-(Hetero)Aryl-indazoles | Introduction of diverse aromatic systems to modulate potency, selectivity, and ADME properties. |

| Sonogashira [5] | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | 3-Alkynyl-indazoles | Alkynes are versatile handles for further functionalization (e.g., click chemistry, reduction). |

| Heck [5] | Alkene | Pd(OAc)₂, P(o-tolyl)₃ | 3-Alkenyl-indazoles | Formation of C(sp²)-C(sp²) bonds, useful for creating rigid linkers or vinyl groups. |

| Buchwald-Hartwig [5] | Amine, Amide | Pd₂(dba)₃, Xantphos, BINAP | 3-Amino-indazoles | Direct installation of nitrogen-based functional groups, crucial for hydrogen bonding interactions. |

| Cyanation [8] | Cyanide Source (e.g., K₄[Fe(CN)₆]) | [PdCl(C₃H₅)]₂, Xantphos | 3-Cyano-indazoles | The nitrile group is a key pharmacophore and can be hydrolyzed to carboxylic acids or amides. |

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 1-Boc-3-iodo-1H-indazole with a generic arylboronic acid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Eq. |

| 1-Boc-3-iodo-1H-indazole | 344.15 | 344 mg | 1.0 | 1.0 |

| Arylboronic Acid | - | - | 1.2 | 1.2 |

| Pd(PPh₃)₄ | 1155.56 | 58 mg | 0.05 | 0.05 |

| K₂CO₃ | 138.21 | 415 mg | 3.0 | 3.0 |

| Dioxane/H₂O (4:1) | - | 10 mL | - | - |

Procedure:

-

Setup: In a reaction vial or flask, combine 1-Boc-3-iodo-1H-indazole (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (K₂CO₃, 3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Degassing: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Add the degassed solvent mixture (Dioxane/H₂O, 4:1). Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting iodo-indazole is consumed.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Purification: Filter and concentrate the organic layer. Purify the crude residue by flash column chromatography on silica gel to obtain the 3-aryl-1-Boc-1H-indazole product.

-

(Optional) Deprotection: The Boc group can be readily removed by treating the purified product with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or with HCl in dioxane to yield the final 3-aryl-1H-indazole.

Conclusion

1-Boc-3-iodo-1H-indazole is more than just a chemical intermediate; it is a powerful enabler of molecular innovation in medicinal chemistry. Its straightforward synthesis and, more importantly, the predictable and versatile reactivity of the C3-iodo group, provide chemists with a reliable and efficient tool to explore the chemical space around the privileged indazole scaffold. The ability to systematically introduce a vast array of substituents through robust cross-coupling reactions allows for the fine-tuning of structure-activity relationships (SAR) and the optimization of drug-like properties. As the demand for novel therapeutics continues to grow, the strategic application of such well-designed building blocks will remain essential for accelerating the discovery and development of the next generation of indazole-based medicines.

References

- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.

- Chen, Y., Chen, Q., Tan, L., Chen, L., & Wang, X. (2020). Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses, 97, 314–326.

- Fraile, A., et al. (2010). Efficient synthesis of new 3-heteroaryl-1-functionalized 1H-indazoles. Tetrahedron.

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central. Retrieved January 9, 2026, from [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). NIH. Retrieved January 9, 2026, from [Link]

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023, May 12). Semantic Scholar.

-

Synthesis and Utilization of 1H-Indazole N-Oxides in the Production of C3-Functionalized 1H-Indazoles. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-